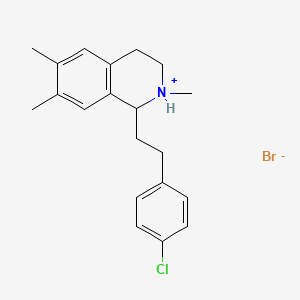
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide is a complex organic compound with a molecular formula of C20H25BrClN. This compound belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide typically involves multiple steps. One common method includes the reduction of a precursor isoquinoline compound followed by the introduction of the chlorophenethyl group. The reaction conditions often require the use of strong reducing agents and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-, hydrobromide can be compared with other isoquinoline derivatives, such as:
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of functional groups and molecular configuration makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
63937-83-7 |
|---|---|
Formule moléculaire |
C20H25BrClN |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)ethyl]-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H24ClN.BrH/c1-14-12-17-10-11-22(3)20(19(17)13-15(14)2)9-6-16-4-7-18(21)8-5-16;/h4-5,7-8,12-13,20H,6,9-11H2,1-3H3;1H |
Clé InChI |
IIGBCTZAXJGMSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C([NH+](CC2)C)CCC3=CC=C(C=C3)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


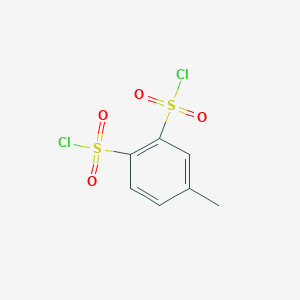
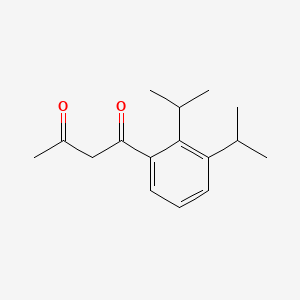
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
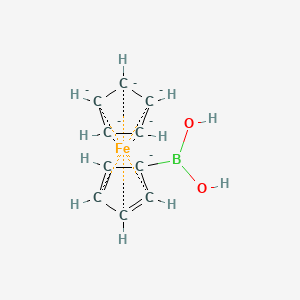
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
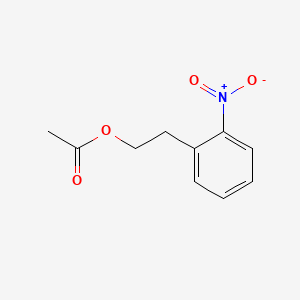
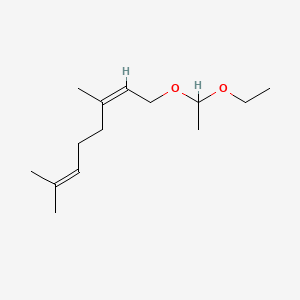
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
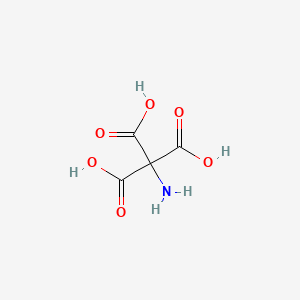
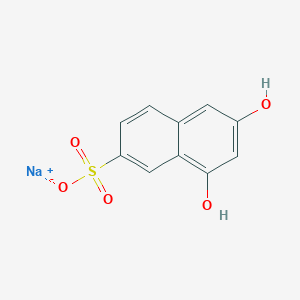
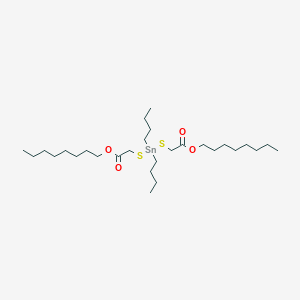
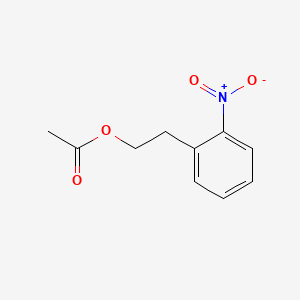
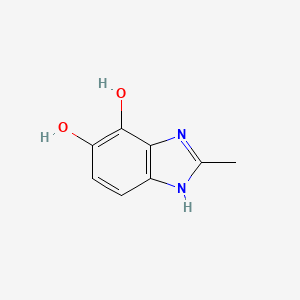
![Thymine,[2-14C]](/img/structure/B13788745.png)
